2-Methylcycloheptan-1-amine
Description
Properties
IUPAC Name |
2-methylcycloheptan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-5-3-2-4-6-8(7)9/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTCTILWSRQCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90226-20-3 | |
| Record name | 2-methylcycloheptan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylcycloheptan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 2-Methylcycloheptanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-Methylcycloheptanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired amine product efficiently.
Chemical Reactions Analysis
Acylation Reactions
2-Methylcycloheptan-1-amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form stable amides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | Room temperature | N-Acetyl-2-methylcycloheptan-1-amine | 85–90 | |
| Benzoyl chloride | Reflux in THF | N-Benzoyl-2-methylcycloheptan-1-amine | 78 |
Mechanistic Insight :
The reaction follows a two-step process:
-
Formation of a tetrahedral intermediate via nucleophilic substitution.
-
Elimination of HCl to yield the amide . Steric hindrance from the cycloheptane ring slightly reduces reaction rates compared to linear amines .
Alkylation Reactions
Primary amines like this compound undergo alkylation with alkyl halides, though over-alkylation to quaternary ammonium salts is common unless controlled.
| Alkylating Agent | Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|---|
| Methyl iodide | Excess amine, 40°C | N-Methyl-2-methylcycloheptan-1-amine | 60% | |
| Ethyl bromide | Aqueous NaOH, RT | N-Ethyl-2-methylcycloheptan-1-amine | 45% |
Steric Considerations :
The cycloheptane ring’s conformational flexibility reduces steric clash during alkylation compared to six-membered analogs, improving yields .
Carbamate and Carbamic Acid Formation
Reaction with CO₂ under dry or humid conditions produces carbamic acid or ammonium carbamate intermediates, critical in CO₂ capture technologies .
Key Data :
Hofmann Elimination
When converted to a quaternary ammonium salt (e.g., via excess methyl iodide), this compound undergoes Hofmann elimination under basic conditions to form alkenes.
Example :
Regiochemistry :
Non-Zaitsev (anti) elimination dominates due to steric hindrance from the cycloheptane ring, favoring less substituted alkenes .
Schiff Base Formation
The amine reacts with aldehydes/ketones to form Schiff bases, pivotal in catalysis and bioorganic chemistry.
| Carbonyl Compound | Conditions | Product | Stability | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ethanol, RT | N-(2-Methylcycloheptyl)benzaldimine | Moderate | |
| Acetone | Reflux, molecular sieves | N-(2-Methylcycloheptyl)propane-2-imine | Low |
Kinetics :
Reaction rates are slower than with aromatic amines due to reduced nucleophilicity .
Oxidation Reactions
Oxidation with peroxides or transition-metal catalysts yields nitroxides or imines, though over-oxidation to nitro compounds is possible.
| Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ | Acetic acid, 50°C | 2-Methylcycloheptan-1-imine | 30 | |
| KMnO₄ | Acidic, 0°C | 2-Methylcycloheptan-1-nitroso | <10 |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, primarily via C-N bond cleavage to release NH₃ and form cycloheptene derivatives .
Scientific Research Applications
Pharmaceutical Applications
2-Methylcycloheptan-1-amine has been investigated for its potential therapeutic properties. Its structural similarity to other biologically active compounds allows it to serve as a precursor or building block in drug synthesis.
Case Study: Anti-inflammatory Properties
Research indicates that derivatives of this compound can inhibit specific chemokine receptors, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and psoriasis. For instance, a study demonstrated that compounds derived from this amine effectively blocked the migration of immune cells associated with these conditions .
Material Science Applications
In materials science, this compound has been utilized as a curing agent in epoxy resin formulations. Its amine functionality enhances the thermal and mechanical properties of the resulting materials.
Data Table: Comparison of Curing Agents
| Curing Agent | Application Area | Advantages |
|---|---|---|
| This compound | Epoxy Resins | Improved thermal stability and adhesion |
| Triethylenetetramine | General Purpose Resins | Fast curing time |
| Cycloaliphatic Amines | Coatings | Excellent UV resistance |
Organic Synthesis Applications
The compound is also significant in organic synthesis, particularly in the construction of complex molecular architectures. Its unique cyclic structure allows for various chemical transformations.
Synthesis Example: Formation of Tetracyclic Compounds
A notable application involves using this compound as a starting material for synthesizing tetracyclic compounds relevant in natural product synthesis. Researchers have reported successful methodologies that utilize this amine to create complex structures through multi-step synthetic routes .
Mechanism of Action
The mechanism of action of 2-Methylcycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights structurally related cycloheptan-1-amine derivatives, which differ in their substituent groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects on Polarity: The methyl group in this compound is non-polar, likely enhancing lipid solubility compared to oxygen-containing analogs like 2-(2-methoxyethoxy)cycloheptan-1-amine, which has polar ether linkages .
Molecular Weight Trends :
- The methyl-substituted derivative has the lowest molecular weight (127.23 g/mol), whereas ethylhexyloxy and methoxyethoxy analogs exhibit higher weights (241.41 and 187.28 g/mol, respectively) due to extended alkyl/ether chains .
Synthetic and Functional Implications: Oxygen-containing substituents (e.g., methoxyethoxy) may introduce hydrogen-bonding capabilities, altering reactivity in chemical synthesis or interactions with biological targets .
Biological Activity
2-Methylcycloheptan-1-amine is a cyclic amine with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound, characterized by its unique cycloheptane structure, has been studied for its interactions with various biological systems and its potential therapeutic applications. This article reviews the current understanding of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Formula: C8H15N
Molecular Weight: 139.21 g/mol
CAS Number: 539-03-7
Structure: The compound features a seven-membered cycloalkane ring with a methyl group and an amine functional group.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and receptors. It is hypothesized to act as a ligand for various receptors, potentially modulating their activity. Specific pathways affected may include:
- Dopaminergic Pathways: Involved in mood regulation and reward mechanisms.
- Serotonergic Pathways: Critical for mood stabilization and anxiety reduction.
- Adrenergic Receptors: Associated with the body's response to stress.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antidepressant Effects: Preliminary studies suggest that similar cyclic amines can have antidepressant-like effects in animal models.
- Anti-inflammatory Properties: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects: Potential protective effects against neurodegenerative conditions through modulation of oxidative stress.
Data Tables
Case Study 1: Antidepressant Activity
A study investigated the effects of this compound on rodent models exhibiting depressive behaviors. Results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant effects.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that treatment with this compound significantly inhibited the production of inflammatory mediators in THP-1 cells stimulated by lipopolysaccharides (LPS). The compound effectively blocked the activation of NF-kB signaling pathways, indicating its role as a potential anti-inflammatory agent.
Research Findings
Recent research has focused on elucidating the specific molecular targets and pathways involved in the biological activity of this compound:
- Cytokine Production Inhibition: Studies have shown that the compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines.
- Neurotransmitter Modulation: Investigations into its effects on serotonin and norepinephrine levels suggest a mechanism for mood regulation.
- Safety Profile: Toxicological assessments indicate that this compound does not exhibit significant liver toxicity at therapeutic doses, making it a candidate for further development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methylcycloheptan-1-amine, and how can experimental reproducibility be ensured?
- Methodology :
- Multi-step synthesis : Begin with cycloheptanone derivatives, reacting with methylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C). Intermediate purification via column chromatography is critical .
- Key variables : Optimize reaction temperature (typically 50–80°C), solvent polarity (e.g., methanol or THF), and stoichiometry of reagents.
- Reproducibility : Document all steps in the "Materials and Methods" section, including reagent sources (e.g., Sigma-Aldrich ≥99% purity), equipment specifications, and purification protocols .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cycloheptanone, CH₃NH₂, NaBH₃CN, MeOH, 60°C | 65 | 92% |
| 2 | Column chromatography (SiO₂, hexane:EtOAc 8:2) | 58 | 98% |
Q. How should researchers characterize this compound spectroscopically?
- Methodology :
- NMR : Assign peaks for the cycloheptane ring (δ 1.2–2.1 ppm for CH₂ groups) and amine proton (δ 1.5–2.5 ppm, broad). Compare with computed spectra (e.g., Gaussian DFT) for structural validation .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion [M+H]⁺ (m/z 128.2) and fragmentation patterns.
- Purity Assessment : Validate via HPLC (C18 column, acetonitrile:H₂O gradient) and elemental analysis (C, H, N within ±0.3% of theoretical) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodology :
- Step 1 : Repeat experiments under controlled conditions to rule out procedural errors.
- Step 2 : Cross-validate using alternative techniques (e.g., IR for functional groups, X-ray crystallography if crystals are obtainable).
- Step 3 : Recompute theoretical spectra with higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) and compare solvent effects .
Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?
- Methodology :
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., (R)-BINAP/Pd for hydrogenation) or enzymatic methods (transaminases, as in ).
- Enantiomeric excess (ee) : Measure via chiral HPLC (Chiralpak AD-H column) or polarimetry.
- Kinetic resolution : Employ lipases or esterases to selectively hydrolyze undesired enantiomers .
- Data Table :
| Method | Catalyst/Enzyme | ee (%) | Yield (%) |
|---|---|---|---|
| Asymmetric hydrogenation | (R)-BINAP/Pd | 88 | 70 |
| Transaminase catalysis | ω-Transaminase | 95 | 62 |
Q. How can researchers design experiments to investigate the compound’s biological activity while minimizing bias?
- Methodology :
- Blinded assays : Use randomized plate layouts in cell-based studies (e.g., cytotoxicity assays).
- Positive/negative controls : Include known agonists/antagonists (e.g., serotonin receptor ligands for neuroactivity studies).
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests; report p-values and confidence intervals .
Contradiction Analysis in Published Data
Q. How to address discrepancies in reported synthetic yields across studies?
- Methodology :
- Meta-analysis : Compare solvent systems, catalysts, and workup procedures from conflicting studies.
- Replicate key conditions : Test low-yield (e.g., 30%) and high-yield (e.g., 70%) protocols side-by-side.
- Identify critical factors : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, reagent purity) .
Data Presentation Guidelines
Q. What are the best practices for reporting physicochemical properties in manuscripts?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
